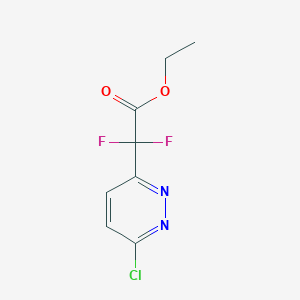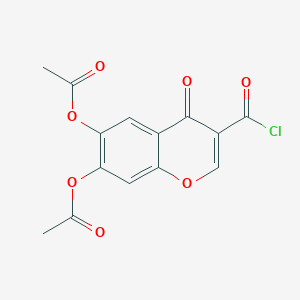
3-(Chlorocarbonyl)-4-oxo-4H-chromene-6,7-diyl diacetate
描述
3-(Chlorocarbonyl)-4-oxo-4H-chromene-6,7-diyl diacetate is a complex organic compound with a unique structure that includes a chlorocarbonyl group, a benzopyran ring, and diacetate functionalities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chlorocarbonyl)-4-oxo-4H-chromene-6,7-diyl diacetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzopyran Ring: This can be achieved through the cyclization of appropriate phenolic compounds with suitable aldehydes or ketones under acidic or basic conditions.
Introduction of the Chlorocarbonyl Group: This step involves the chlorination of the carbonyl group using reagents such as thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2).
Acetylation: The final step involves the acetylation of the hydroxyl groups using acetic anhydride (Ac2O) in the presence of a catalyst like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
3-(Chlorocarbonyl)-4-oxo-4H-chromene-6,7-diyl diacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorocarbonyl group can be substituted with nucleophiles like amines or alcohols under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (Et3N).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of amides or esters.
科学研究应用
3-(Chlorocarbonyl)-4-oxo-4H-chromene-6,7-diyl diacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 3-(Chlorocarbonyl)-4-oxo-4H-chromene-6,7-diyl diacetate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This can lead to the inhibition of enzyme activity or the disruption of cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
3-(Chlorocarbonyl)-1,2-phenylene diacetate: Similar structure but different substitution pattern.
Iodosobenzene Diacetate: Another diacetate compound with different reactivity due to the presence of iodine.
Uniqueness
3-(Chlorocarbonyl)-4-oxo-4H-chromene-6,7-diyl diacetate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. Its benzopyran ring system also provides a rigid framework that can influence its interaction with biological targets.
属性
CAS 编号 |
76903-11-2 |
|---|---|
分子式 |
C14H9ClO7 |
分子量 |
324.67 g/mol |
IUPAC 名称 |
(7-acetyloxy-3-carbonochloridoyl-4-oxochromen-6-yl) acetate |
InChI |
InChI=1S/C14H9ClO7/c1-6(16)21-11-3-8-10(4-12(11)22-7(2)17)20-5-9(13(8)18)14(15)19/h3-5H,1-2H3 |
InChI 键 |
VFPXTDDWBWZLHC-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC1=C(C=C2C(=C1)C(=O)C(=CO2)C(=O)Cl)OC(=O)C |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[(2-aminobenzoyl)amino]Benzoic acid methyl ester](/img/structure/B8577148.png)

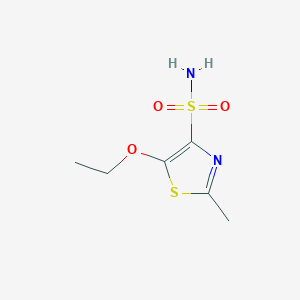
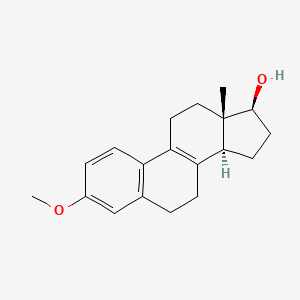
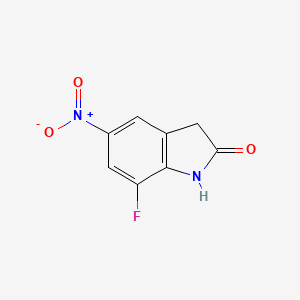


![Tert-butyl 4-[(5-bromopyridin-2-yl)methyl]piperazine-1-carboxylate](/img/structure/B8577184.png)
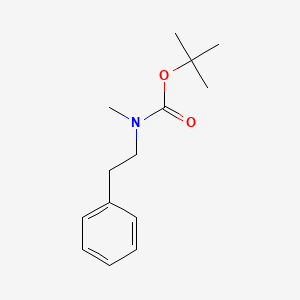
![7-[Carbamoyl(4-hydroxynonyl)amino]heptanoic acid](/img/structure/B8577195.png)
